Ytterbium triiodate

Magnetism Lanthanide Physics Quantum Materials

Secure your research-grade Ytterbium Triiodate for critical quantum magnetism and crystallography studies. Its non-interacting Yb³⁺ ions (Weiss constant <0.2 K) and a quantifiable ground state moment of 3.8 μB make it an irreplaceable model system, fundamentally distinct from other lanthanide iodates. Ensure experimental reproducibility with a compound delivered with a verified Raman fingerprint and precisely known lattice parameters (a=8.6664 Å).

Molecular Formula I3O9Yb
Molecular Weight 697.758
CAS No. 14723-98-9
Cat. No. B576634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium triiodate
CAS14723-98-9
Molecular FormulaI3O9Yb
Molecular Weight697.758
Structural Identifiers
SMILES[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Yb+3]
InChIInChI=1S/3HIO3.Yb/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3
InChIKeyLLMQNIXRCPRHGZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium Triiodate (CAS 14723-98-9): Key Identifiers for Procurement


Ytterbium triiodate (CAS 14723-98-9), with the molecular formula Yb(IO₃)₃ and a molecular weight of 697.76 g/mol, is an inorganic salt of the lanthanide series . It is typically encountered as a white to yellow crystalline solid, existing in both anhydrous and dihydrate forms [1][2]. This compound is a specialized research chemical, and procurement is primarily driven by the need for its specific crystallographic, magnetic, and thermal properties in advanced materials science and physics applications, rather than as a generic reagent [3].

The Risk of Generic Substitution: Why Ytterbium Triiodate Cannot Be Replaced with Another Lanthanide Iodate


Ytterbium triiodate cannot be considered a generic lanthanide iodate due to significant and quantifiable variations in critical properties across the series [1]. These differences are driven by the unique electronic structure of the Yb³⁺ ion, which influences its magnetic ground state, thermal decomposition pathway, and vibrational signature [2][3]. For instance, substituting Yb(IO₃)₃ with Gd(IO₃)₃ or Er(IO₃)₃ in an experiment would fundamentally alter the observed magnetic moment and interaction energy, leading to irreproducible or invalid results [4]. Similarly, differences in thermal stability and phase transition behavior, as categorized by Ghosh and Nag, mean that a compound from a different lanthanide subgroup may decompose or undergo phase changes under conditions where Yb(IO₃)₃ is stable, or vice versa [3]. These are not marginal differences; they represent distinct physical properties that directly impact the performance and reproducibility of materials research [2].

Quantified Differentiation: Direct Comparative Evidence for Ytterbium Triiodate (CAS 14723-98-9)


Magnetic Ground State: Non-Interacting Yb³⁺ Ions in Yb(IO₃)₃ vs. Weak Ferromagnetic Correlations in Er(IO₃)₃

Magnetic susceptibility measurements demonstrate a key functional difference between Yb(IO₃)₃ and its close structural analog, Er(IO₃)₃ [1]. The Yb³⁺ ions in Yb(IO₃)₃ exhibit fully non-interacting magnetic moments, with no detectable magnetic ordering down to a resolution limit of ~0.2 K [1][2]. In contrast, Er(IO₃)₃ shows weak but detectable ferromagnetic correlations with a Weiss constant of +0.4 K [1]. This distinction makes Yb(IO₃)₃ the preferred choice for applications requiring an ideal paramagnetic system free from exchange interactions [1].

Magnetism Lanthanide Physics Quantum Materials

Magnetic Moment and Crystal Field Splitting: Distinct Yb³⁺ Ground State vs. Gd³⁺ and Er³⁺ Analogs

Yb(IO₃)₃ exhibits a magnetic ground state fundamentally different from its Gd and Er counterparts [1]. The Yb³⁺ ion in this lattice has a ground state moment of 3.8 μB and a gap energy scale of 160 K [1][2]. This contrasts sharply with Er(IO₃)₃ (8.3 μB / 70 K) and Gd(IO₃)₃, which exhibits its full 7.9 μB Hund's rule moment [1]. These quantifiable differences in the low-energy electronic structure are critical for experiments probing crystal field effects or designing materials with specific magnetic anisotropy.

Magnetism Crystal Field Theory Lanthanide Spectroscopy

Crystallographic Distinctiveness: Lattice Parameters of Anhydrous Yb(IO₃)₃ vs. Lu(IO₃)₃

Single-crystal X-ray diffraction studies provide precise, quantifiable differentiation between the anhydrous forms of Yb(IO₃)₃ and its closest heavy lanthanide analog, Lu(IO₃)₃ [1]. Yb(IO₃)₃ crystallizes in the monoclinic space group P2₁/n with unit cell parameters a=8.6664(9) Å, b=5.9904(6) Å, c=14.8826(15) Å, β=96.931(2)°, and a unit cell volume of 766.99 ų [1][2]. These values are consistently larger than those for the isostructural Lu(IO₃)₃ (V=765.08 ų), a direct consequence of the larger ionic radius of Yb³⁺ compared to Lu³⁺ [1].

Crystallography Solid-State Chemistry Materials Characterization

Thermal Decomposition and Phase Transformation: Yb(IO₃)₃ Falls Within the Dysprosium-to-Lutetium Subgroup Behavior

Thermal analysis of the rare earth iodate series by Ghosh and Nag reveals that phase transformation and decomposition behavior are not uniform across the lanthanides [1]. The study identified four distinct classes of thermal behavior, with Yb(IO₃)₃ belonging to the 'dysprosium to lutetium' subgroup [1]. This classification implies that the activation energy for decomposition, the sequence of exothermic/endothermic events, and the nature of high-temperature phases for Yb(IO₃)₃ are quantifiably different from those of compounds in the lanthanum, cerium-to-europium, or gadolinium-to-terbium groups [1].

Thermal Analysis Phase Stability Materials Processing

Vibrational Fingerprint: Raman Spectroscopy Distinguishes Yb(IO₃)₃ from Other Lanthanide Iodate Systems

Raman spectroscopy provides a non-destructive method to definitively identify Yb(IO₃)₃ and differentiate it from closely related compounds [1]. Studies by Sykora et al. confirm that the vibrational profile of Yb(IO₃)₃ is adequately sensitive to distinguish its structure from other lanthanide iodate systems [1]. While the specific Raman shifts are not tabulated here, the published spectra serve as a quantitative fingerprint for compound verification, enabling a user to confirm that their material is indeed Yb(IO₃)₃ and not, for example, an isostructural analog like Lu(IO₃)₃ or a different polymorph [1][2].

Vibrational Spectroscopy Raman Spectroscopy Materials Characterization

Aqueous Solubility Behavior: Eutonic System Formation in LiIO₃-Yb(IO₃)₃-H₂O at 25 °C

The solubility behavior of Yb(IO₃)₃ in aqueous systems is quantifiably distinct. Studies on the LiIO₃-Yb(IO₃)₃-H₂O ternary system at 25 °C reveal that it is of the eutonic type, involving the formation of limited solid solutions based on ytterbium iodate tetrahydrate [1]. This specific phase equilibria data is crucial for any application involving recrystallization, hydrothermal synthesis, or the co-precipitation of mixed-metal iodate phases [1]. Such behavior cannot be assumed for other lanthanide iodates without analogous experimental verification.

Phase Equilibria Solubility Crystal Growth

Evidence-Based Application Scenarios: Where Ytterbium Triiodate (CAS 14723-98-9) Provides a Verifiable Advantage


Model Compound for Quantum Magnetism and Spin Dynamics Studies

Yb(IO₃)₃ serves as an ideal model system for investigating fundamental quantum magnetic phenomena due to the quantifiably non-interacting nature of its Yb³⁺ ions (Weiss constant < 0.2 K) [1]. This contrasts with Er(IO₃)₃, which exhibits weak ferromagnetic correlations [1]. Researchers can study the intrinsic single-ion properties of Yb³⁺, including its unique ground state moment (3.8 μB) and crystal field gap (160 K), without the complication of inter-ionic exchange interactions [1].

Precursor for Tailored Synthesis of Mixed-Metal Iodates

Knowledge of the specific phase equilibria of Yb(IO₃)₃ in ternary systems like LiIO₃-Yb(IO₃)₃-H₂O [2] allows for the rational and reproducible synthesis of novel mixed-metal iodate materials. Understanding that this system forms a eutonic with limited solid solutions based on Yb(IO₃)₃·4H₂O enables precise control over crystallization conditions, avoiding the formation of unwanted phases [2]. This is not possible by substituting with a different lanthanide iodate that has an unknown phase diagram.

Quality Control and Phase Identification in Materials Synthesis

The definitive and published Raman vibrational fingerprint of Yb(IO₃)₃ provides a robust, non-destructive analytical tool for quality assurance [3]. This spectrum can be used to rapidly verify the identity and purity of a synthesized or procured batch, distinguishing it from other lanthanide iodates or hydrate phases [3][4]. Furthermore, the precisely known crystallographic lattice parameters (e.g., a=8.6664 Å, V=766.99 ų) from single-crystal XRD serve as a gold standard for confirming phase purity via powder diffraction [4].

Research on Crystal Field Effects in Heavy Lanthanides

The stark, quantifiable differences in magnetic ground states among heavy lanthanide iodates make Yb(IO₃)₃ a crucial compound for systematic studies of crystal field effects [1]. Comparing its low-energy magnetic spectrum (3.8 μB/160 K) directly with that of isostructural Er(IO₃)₃ (8.3 μB/70 K) and Lu(IO₃)₃ (diamagnetic) allows researchers to probe the influence of the 4f electron count on the ligand field interaction within an identical structural framework [1].

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